molecular formula C19H18N2O2 B11332188 2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B11332188
M. Wt: 306.4 g/mol
InChI Key: RDGDMEAJPIFWAH-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a phenoxy group substituted with two methyl groups and an acetamide group linked to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:

    Formation of 3,4-dimethylphenoxyacetic acid: This can be achieved by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 3,4-dimethylphenoxyacetic acid is then reacted with quinoline-8-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and quinoline moieties can be oxidized under strong oxidative conditions.

    Reduction: The acetamide group can be reduced to an amine under reductive conditions.

    Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinoline N-oxide derivatives and phenoxyacetic acid derivatives.

    Reduction: The major product would be 2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)ethylamine.

    Substitution: Products would depend on the electrophile used, such as brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action in anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-(quinolin-6-yl)acetamide
  • 2-(3,4-dimethylphenoxy)-N-(quinolin-7-yl)acetamide
  • 2-(3,4-dimethylphenoxy)-N-(quinolin-5-yl)acetamide

Uniqueness

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)acetamide is unique due to the specific positioning of the quinoline moiety at the 8-position, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C19H18N2O2/c1-13-8-9-16(11-14(13)2)23-12-18(22)21-17-7-3-5-15-6-4-10-20-19(15)17/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

RDGDMEAJPIFWAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

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